4-Bromo-1-tert-butyl-2-methoxybenzene

Vue d'ensemble

Description

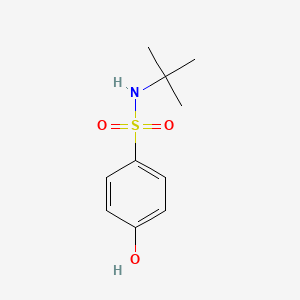

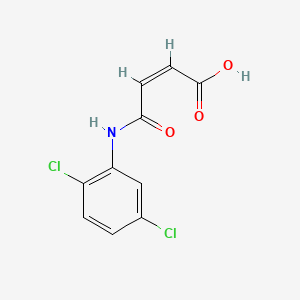

“4-Bromo-1-tert-butyl-2-methoxybenzene” is a chemical compound with the linear formula C11H15BrO . It has a molecular weight of 243.146 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of “4-Bromo-1-tert-butyl-2-methoxybenzene” is represented by the linear formula C11H15BrO . The average mass is 243.140 Da and the monoisotopic mass is 242.030624 Da .

Applications De Recherche Scientifique

Environmental Presence and Effects

Brominated flame retardants, including compounds similar to 4-Bromo-1-tert-butyl-2-methoxybenzene, have been extensively studied for their occurrence in indoor air, dust, consumer goods, and food. There is an increasing application of these compounds which calls for more research into their occurrence, environmental fate, and toxicity. A review highlights large knowledge gaps for many of these compounds, indicating the need for optimized analytical methods and further research on their effects on indoor environments and potential leaching into ecosystems (Zuiderveen, Slootweg, & de Boer, 2020).

Synthetic Chemistry Applications

The synthesis of brominated and other halogenated compounds, including methods that could be applied to or derived from 4-Bromo-1-tert-butyl-2-methoxybenzene, is a significant area of research. For instance, the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of flurbiprofen, shows the importance of developing efficient, scalable synthetic routes for halogenated compounds (Qiu, Gu, Zhang, & Xu, 2009).

Analytical and Environmental Chemistry

Analytical methods used in determining the antioxidant activity of compounds, including those related to 4-Bromo-1-tert-butyl-2-methoxybenzene, are crucial in various fields such as food engineering, medicine, and pharmacy. A review of these methods underscores the importance of understanding the antioxidant properties of compounds, which could have implications for the study and application of brominated benzene derivatives (Munteanu & Apetrei, 2021).

Mécanisme D'action

Target of Action

This compound is part of a collection of rare and unique chemicals provided to early discovery researchers . The specific biological targets and their roles are yet to be elucidated.

Mode of Action

It’s known that brominated compounds often participate in free radical reactions . For instance, N-bromosuccinimide (NBS) can lose the N-bromo atom, leaving behind a succinimidyl radical (S·). This radical can then remove a hydrogen atom from the compound to form succinimide (SH), leading to the formation of a new radical . This new radical can then react with NBS to form a brominated compound .

Biochemical Pathways

Brominated compounds are known to participate in various biochemical reactions, including free radical reactions . These reactions can lead to changes in the structure of the compound, potentially affecting various biochemical pathways.

Result of Action

Brominated compounds are known to participate in free radical reactions , which can lead to changes in the structure of the compound and potentially affect various cellular processes.

Propriétés

IUPAC Name |

4-bromo-1-tert-butyl-2-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrO/c1-11(2,3)9-6-5-8(12)7-10(9)13-4/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZVLSRZWPYBLDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=C(C=C1)Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-1-tert-butyl-2-methoxybenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2S,4R)-4,5-Diacetyloxy-3-methylideneoxolan-2-yl]methyl benzoate](/img/structure/B3258604.png)

![1-Azabicyclo[3.2.2]nonan-4-one](/img/structure/B3258610.png)

![2-[(3-Methoxy-benzyl)-methyl-amino]-ethanol](/img/structure/B3258615.png)

![(E)-N,N-dimethyl-N'-(6,7,8,9-tetrahydronaphtho[2,1-d]thiazol-2-yl)formimidamide](/img/structure/B3258622.png)

![2-(3-Nitro-[1,1'-biphenyl]-4-yl)isoindoline-1,3-dione](/img/structure/B3258629.png)

![3-{[2-(5-Methyl-2-nitrophenoxy)ethyl]sulfanyl}-7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaene](/img/structure/B3258652.png)

![1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B3258660.png)